Isoflavan
CAS No.: 4737-26-2
Cat. No.: VC0191581
Molecular Formula: C15H14O
Molecular Weight: 210.27
* For research use only. Not for human or veterinary use.

CAS No. | 4737-26-2 |
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Molecular Formula | C15H14O |
Molecular Weight | 210.27 |
IUPAC Name | 3-phenyl-3,4-dihydro-2H-chromene |
Standard InChI | InChI=1S/C15H14O/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-9,14H,10-11H2 |
SMILES | C1C(COC2=CC=CC=C21)C3=CC=CC=C3 |
Chemical Structure and Classification
Basic Structural Framework
Isoflavans belong to the flavonoid family of natural compounds but possess distinguishing structural characteristics. The basic isoflavan structure consists of a 3-phenylchroman skeleton (C15H14O), differing from isoflavones primarily in the saturation state of the heterocyclic C-ring . While isoflavones contain a ketone group at the C-4 position and a double bond between C-2 and C-3 in the heterocyclic ring, isoflavans lack both these features, having a fully saturated heterocyclic ring .
Stereochemistry and Enantiomeric Forms
Isoflavans possess a stereogenic center at the C-3 position of the heterocyclic ring, resulting in possible enantiomeric forms. The (S)-isoflavan, also known as (3S)-3-phenylchromane or (3S)-3-phenyl-3,4-dihydro-2H-chromene, represents one such stereoisomer . This chiral nature contributes to the diversity of biological activities observed among different isoflavan stereoisomers.
Chemical Properties
The key chemical properties of isoflavan are documented in Table 1, based on data available for its basic structure and derivatives.
Table 1: Chemical Properties of Isoflavan
Structural Relationship with Isoflavones
Comparative Structural Analysis
Isoflavans are structurally related to isoflavones but with distinct differences. Isoflavones, with the molecular formula C15H10O2, contain a 3-phenylchromen-4-one core structure with a ketone functionality at the C-4 position and a C-2/C-3 double bond . Isoflavans (C15H14O) lack both these features, resulting in a fully saturated heterocyclic C-ring . This structural difference significantly influences their physical properties, bioavailability, and biological activities.
Biosynthetic Relationship
In plants, isoflavans are often biosynthetically derived from isoflavones through enzymatic reduction processes. This relationship explains their co-occurrence in many plant sources, particularly legumes. The reduction of the C-2/C-3 double bond in isoflavones represents a key step in the biosynthetic pathway leading to isoflavans .
Natural Sources and Distribution
Plant Sources
Isoflavans, like their isoflavone counterparts, are primarily found in leguminous plants, particularly within the Fabaceae family. While specific data on isoflavan content in foods is more limited than for isoflavones, they often co-occur in soy, clover, and various bean species . The distribution and concentration of isoflavans in plant tissues may vary based on genetic factors, environmental conditions, and processing methods.
Extraction and Isolation
Biological Activities and Mechanisms
Estrogenic and Hormonal Effects
Similar to isoflavones, certain isoflavans demonstrate estrogenic activities, albeit potentially with different potencies due to their structural differences. The saturated C-ring in isoflavans may influence their binding affinity to estrogen receptors, potentially resulting in distinct physiological effects compared to isoflavones . These compounds may act as selective estrogen receptor modulators (SERMs), with tissue-specific activities.
Antioxidant Properties
Isoflavans exhibit antioxidant activities, contributing to their potential health benefits. Their ability to scavenge free radicals and reduce oxidative stress may play roles in their various biological effects, including potential anti-inflammatory and anti-cancer activities .
Other Biological Activities
Research on related compounds suggests that isoflavans may possess various biological activities, including:
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Anti-inflammatory effects
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Potential anti-cancer properties
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Cardiovascular protective effects
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Metabolic regulatory functions
These activities are likely mediated through multiple mechanisms, including modulation of enzyme activities, gene expression, and cellular signaling pathways .
Analytical Methods for Isoflavan Characterization
Spectroscopic Methods
The identification and characterization of isoflavans typically employ various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis
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Infrared (IR) spectroscopy for functional group identification
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Ultraviolet-Visible (UV-Vis) spectroscopy for chromophore characterization
Chromatographic Techniques
Separation and quantification of isoflavans often utilize chromatographic methods:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Thin-Layer Chromatography (TLC)
These techniques, often coupled with spectroscopic detection methods, enable the separation, identification, and quantification of isoflavans in complex mixtures .
Future Research Directions
Structure-Activity Relationship Studies
Further investigation of structure-activity relationships among different isoflavan derivatives would enhance understanding of their biological activities and potential therapeutic applications. Systematic studies comparing isoflavans with isoflavones could provide valuable insights into the influence of the saturated C-ring on biological functions .
Metabolic and Bioavailability Studies
Research on the metabolism, bioavailability, and pharmacokinetics of isoflavans would contribute significantly to evaluating their potential as therapeutic agents. Understanding how structural features influence absorption, distribution, metabolism, and excretion processes remains critical for pharmaceutical development .
Clinical Investigations
Well-designed clinical studies specifically focusing on isoflavans, rather than broader categories of flavonoids or isoflavones, would provide more precise data on their efficacy and safety in various health conditions. Such studies would help distinguish the unique contributions of isoflavans from those of related compounds .
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